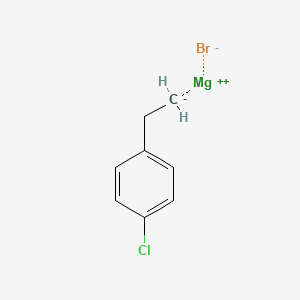

4-Chlorophenethylmagnesium bromide

描述

Historical Development and Significance of Grignard Reagents in Organic Synthesis

The field of organometallic chemistry was revolutionized in 1900 when French chemist Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. nih.gov This discovery, for which Grignard was a co-recipient of the Nobel Prize in Chemistry in 1912, provided a straightforward and highly effective method for creating new carbon-carbon bonds, a significant challenge for chemists at the time. chemimpex.comorgsyn.org Prior to this, forming such bonds was often difficult and inefficient. chemimpex.com

The Grignard reaction quickly became one of the most versatile and widely used reactions in organic synthesis. nih.gov These reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), proved capable of reacting with a vast array of electrophiles. orgsyn.orgyoutube.com The immediate and widespread adoption of this methodology enabled the synthesis of complex organic molecules, including natural products and pharmaceuticals, with greater efficiency and control. nih.govchemimpex.comorgsyn.org The work of Wilhelm Schlenk later added complexity to the understanding of these reagents, showing that in solution, an equilibrium exists between the organomagnesium halide (RMgX) and its symmetrical counterparts, the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂), known as the Schlenk equilibrium. youtube.comresearchgate.net

Scope and Relevance of Organomagnesium Halides as Nucleophilic Carbon Reagents

The utility of Grignard reagents stems from the unique nature of the carbon-magnesium bond. chemimpex.com Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom bearing a partial negative charge (δ-). youtube.comyoutube.com This polarization effectively makes the carbon atom a strong nucleophile and a strong base. youtube.commasterorganicchemistry.com

As potent carbon-based nucleophiles, organomagnesium halides react with a wide variety of electrophilic functional groups. masterorganicchemistry.com Their most common application is the addition to carbonyl compounds. For instance:

Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. nih.govmasterorganicchemistry.com

Reaction with esters results in the formation of tertiary alcohols, involving a double addition of the Grignard reagent. masterorganicchemistry.com

Reaction with carbon dioxide, followed by acidification, produces carboxylic acids. masterorganicchemistry.com

They can also open strained rings like epoxides. masterorganicchemistry.com

This broad reactivity makes organomagnesium halides indispensable tools for constructing the carbon skeletons of complex organic molecules. chemimpex.comorgsyn.org

Specific Academic Interest in 4-Chlorophenethylmagnesium Bromide within Grignard Chemistry

This compound is a functionalized Grignard reagent. Its structure contains both the reactive organomagnesium center and a halogen substituent (chlorine) on the aromatic ring. While extensive academic literature focusing specifically on this compound is not prominent, its interest lies in the general challenges and synthetic possibilities presented by such halogenated Grignard reagents.

The presence of a second halogen in the molecule (the chloro group) means that reaction conditions must be carefully controlled to prevent undesired side reactions, such as intermolecular coupling. However, this functionality also offers opportunities for sequential reactions. For instance, after the Grignard moiety has reacted with an electrophile, the chloro-substituent on the benzene (B151609) ring remains available for further transformations, such as palladium-catalyzed cross-coupling reactions. The preparation of such reagents generally follows the standard method of reacting the corresponding dihalide, in this case, 1-bromo-2-(4-chlorophenyl)ethane, with magnesium metal in an anhydrous ether solvent. The reactivity of the carbon-bromine bond is greater than that of the carbon-chlorine bond, allowing for the selective formation of the magnesium-bromide adduct. Therefore, the academic interest in compounds like this compound is often embedded in broader studies of chemoselectivity and the synthesis of polyfunctional molecules.

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;1-chloro-4-ethylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDUMBMHHUTCLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Aspects of 4 Chlorophenethylmagnesium Bromide Formation

Methodologies for Grignard Reagent Preparation

The synthesis of 4-chlorophenethylmagnesium bromide can be achieved through several methodologies, each with its own mechanistic nuances and practical considerations.

Traditional Preparative Routes from Organic Halides and Magnesium Metal

The most conventional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. ebsco.comnumberanalytics.com In the case of this compound, this would involve reacting 1-bromo-4-chlorophenylethane with magnesium turnings. This process is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comsigmaaldrich.com The magnesium metal, which is coated with a passivating layer of magnesium oxide, must first be activated. wikipedia.org This is often achieved by adding a small amount of an activating agent like iodine or 1,2-dibromoethane. wikipedia.org The reaction proceeds via a radical mechanism at the surface of the magnesium. byjus.com

The success of this method hinges on the exclusion of water and air, as Grignard reagents are highly reactive and will be destroyed by protonolysis or oxidation. byjus.comwikipedia.org

Investigations into Magnesium/Halogen Insertion and Exchange Reactions

An alternative to the direct insertion of magnesium is the magnesium-halogen exchange reaction. This method is particularly useful for preparing functionalized Grignard reagents that may not be compatible with the conditions of traditional Grignard formation. wikipedia.orgharvard.edu In this approach, a more reactive organomagnesium compound, such as isopropylmagnesium chloride (iPrMgCl), is used to exchange with an organic halide. wikipedia.org For the synthesis of this compound, one could envision an exchange reaction with a suitable dihalo-substituted precursor.

The use of "Turbo-Grignard reagents," such as iPrMgCl·LiCl, has been shown to significantly accelerate the rate of halogen-magnesium exchange reactions. researchgate.netacs.org The addition of lithium chloride breaks up dimeric Grignard reagent aggregates, leading to more reactive monomeric species. numberanalytics.comclockss.org This allows the exchange to occur at lower temperatures, which can improve the tolerance of other functional groups within the molecule. harvard.edu The general principle involves the exchange of a less basic Grignard reagent for a more stable one, driving the equilibrium of the reaction. acs.org

Mechanochemical Approaches to Organomagnesium Nucleophile Synthesis

In recent years, mechanochemistry, specifically ball milling, has emerged as a novel and sustainable method for the synthesis of Grignard reagents. d-nb.infothieme-connect.com This technique involves the grinding of magnesium metal with the organic halide, often with only a minimal amount of a coordinating solvent. thieme-connect.comorganic-chemistry.org The mechanical energy from the milling process continuously activates the magnesium surface, facilitating the reaction without the need for large volumes of dry solvent. researchgate.netacs.org

Research has demonstrated that this method can be highly efficient, with short reaction times and the ability to be performed in air. thieme-connect.comorganic-chemistry.org The resulting Grignard reagent is typically a paste that can be used directly in subsequent reactions. researchgate.netnih.gov This approach offers significant advantages in terms of reduced solvent waste and potentially enhanced safety. acs.org Studies have shown the successful formation of various aryl and alkyl Grignard reagents using this technique, suggesting its applicability for the synthesis of this compound. researchgate.netnih.gov

Factors Influencing Reagent Formation and Reliability

The successful and reproducible synthesis of this compound is contingent on several key factors, including the choice of solvent and the use of additives.

Impact of Additives on Formation Consistency and Stability

Additives can have a profound effect on the formation and stability of Grignard reagents. As mentioned earlier, activating agents are often necessary to initiate the reaction. Iodine, 1,2-dibromoethane, and methyl iodide are commonly used to etch the passivating magnesium oxide layer from the surface of the magnesium metal. wikipedia.org

In the context of magnesium-halogen exchange reactions, lithium chloride (LiCl) is a key additive. numberanalytics.comclockss.org The formation of the iPrMgCl·LiCl "Turbo-Grignard" reagent greatly enhances the rate and efficiency of the exchange process. researchgate.netacs.org The presence of LiCl prevents the formation of unreactive Grignard reagent clusters and increases the concentration of the active monomeric species in solution. numberanalytics.com This leads to more consistent and reliable formation of the desired organomagnesium compound, even for less reactive organic halides. clockss.org

Challenges in Initiation and Control of Grignard Reaction Exothermicity

The synthesis of Grignard reagents is notoriously hazardous due to its highly exothermic nature and a often unpredictable initiation phase. acs.orgresearchgate.net The reaction between the organic halide and magnesium metal occurs on the magnesium surface in a heterogeneous process. acs.org A significant challenge is the variable induction period, a delay before the reaction begins. mt.com During this time, if the organic halide is continuously added, it can accumulate in the reactor. acs.org

Advanced Monitoring Techniques for Reaction Initiation and Progress

To mitigate the risks associated with the formation of this compound and to ensure high product quality, advanced in-process monitoring techniques have been developed. These methods provide real-time data on reaction initiation, progress, and purity.

In Situ Infrared Spectroscopy for Halide Consumption and Initiation Detection

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for definitively identifying the onset of a Grignard reaction. acs.org By inserting an FTIR probe directly into the reaction mixture, the concentration of the organic halide can be monitored in real time. acs.orgmt.com The initiation of the reaction is clearly marked by a decrease in the infrared absorbance band corresponding to the organic halide, confirming its consumption. acs.org

This technique offers a distinct advantage over relying solely on temperature monitoring, as it provides direct chemical evidence of initiation. mt.com A common strategy involves adding a small portion (e.g., 5%) of the total 4-chlorophenethyl bromide charge and waiting for the FTIR data to confirm its consumption before proceeding with a controlled addition of the remaining halide. acs.orgmt.com This ensures that a hazardous accumulation of unreacted starting material is avoided. mt.com

Table 1: Conceptual Data from In Situ FTIR Monitoring of Halide Consumption

| Time (minutes) | 4-chlorophenethyl bromide Added (wt %) | C-Br Absorbance (Arbitrary Units) | Reaction Status |

| 0 | 0 | 1.00 | Pre-initiation |

| 3 | 5 | 1.00 | Dosing Start |

| 10 | 5 | 0.98 | Induction Period |

| 15 | 5 | 0.75 | Initiation Detected |

| 20 | 25 | 0.40 | Controlled Dosing |

| 40 | 75 | 0.15 | Controlled Dosing |

| 60 | 100 | <0.05 | Dosing Complete |

Calorimetric Studies on Grignard Reagent Preparation

Reaction calorimetry is essential for quantifying the thermal hazards of Grignard reagent formation. hzdr.de By conducting the synthesis in a reaction calorimeter, the heat flow from the reaction can be measured precisely and in real time. acs.org This data is critical for safe scale-up, as it reveals the total exothermic potential and the rate of heat release. acs.orghzdr.de

Calorimetric measurements performed in a closed reactor pressure vessel can use both the increase in temperature and pressure to detect the sharp initiation of the Grignard formation. hzdr.de After initiation, the main reaction is typically carried out under isothermal conditions, with the rate of halide addition controlled to match the cooling capacity of the reactor, thus preventing thermal runaway. hzdr.de Studies have shown that performing these measurements in a closed system provides more accurate results (error of ~10%) compared to measurements under reflux conditions (error of ~30%). hzdr.de For a typical Grignard reaction, an uncontrolled initiation after excessive reactant accumulation can generate an extremely high heat flow, potentially exceeding 500 W/L. acs.org

Table 2: Representative Heat Flow Data from Calorimetric Study of Grignard Formation

| Time (hours) | Reactant Added (wt %) | Heat Flow (W/L) | Process Stage |

| 0.0 | 5 | 5 | Initial Charge |

| 0.3 | 30 | 15 | Accumulation |

| 0.33 | 30 | 550 | Initiation (Exotherm Peak) |

| 0.5 | 40 | 120 | Controlled Addition |

| 1.0 | 80 | 115 | Controlled Addition |

| 1.3 | 100 | 20 | End of Addition |

Note: Data is illustrative based on findings for similar Grignard reactions. acs.org

Spectroscopic Analysis for Quality Determination and Adulteration

The quality and purity of the final this compound solution are critical for its successful use in subsequent synthetic steps. Spectroscopic techniques are employed for rapid and non-destructive quality assessment.

Raman spectroscopy, in particular, has emerged as an effective analytical tool for determining the quality of Grignard reagents. mdpi.com It is well-suited for this purpose because its signal is not significantly impacted by moisture or carbon dioxide, and measurements can be taken in a closed container. mdpi.comresearchgate.net This method can be used to quantify the presence of common adulterants, such as toluene (B28343), which may be present in the reagent solution. mdpi.com By combining Raman spectra with multivariate analysis methods like partial least square regression (PLSR), a reliable prediction model can be built to determine the concentration of such impurities. mdpi.comresearchgate.net Studies have demonstrated the ability to create models with a high correlation coefficient (R² of 0.97) for predicting toluene concentration. mdpi.comresearchgate.net

Another approach is differential spectrophotometry, which can determine the concentration of the active Grignard reagent. psu.edu This method involves reacting the Grignard sample with an excess of a ketone, such as acetophenone, and measuring the decrease in the ketone's absorbance at a specific wavelength. psu.edu This change is characteristic of the active Grignard concentration and is not affected by non-active decomposition products. psu.edu

Table 3: Performance of Raman Spectroscopy for Adulterant Quantification

| Analytical Method | Adulterant | Key Metric | Value |

| Raman Spectroscopy with VIP-PLSR | Toluene | Correlation Coefficient (R²) | 0.97 |

| Raman Spectroscopy with VIP-PLSR | Toluene | Standard Error of Prediction (SEP) | 0.71% |

Source: Data from studies on determining toluene adulteration in Grignard reagents. mdpi.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Chlorophenethylmagnesium Bromide in Organic Transformations

Fundamental Principles of Nucleophilic Attack by Grignard Reagents

The cornerstone of Grignard chemistry lies in the nucleophilic character of the carbon-magnesium bond. In 4-chlorophenethylmagnesium bromide, the significant difference in electronegativity between the carbon atom of the phenethyl group and the magnesium atom results in a highly polarized covalent bond. libretexts.org This polarization imparts a partial negative charge on the carbon atom, rendering it a powerful nucleophile, akin to a carbanion. libretexts.orglibretexts.org

The primary mode of reaction for Grignard reagents like this compound with carbonyl compounds involves the nucleophilic attack of this carbanionic carbon onto the electrophilic carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This attack leads to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. organic-chemistry.org

The reactivity of the Grignard reagent is influenced by the nature of the organic halide used in its preparation, with reactivity increasing in the order of Cl < Br < I. libretexts.org The choice of solvent is also critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being essential for stabilizing the Grignard reagent through coordination with the magnesium center. wikipedia.org

Exploration of Reaction Mechanisms in Grignard Chemistry

The mechanism of Grignard reactions is not always straightforward and can be influenced by several factors, including the structure of the Grignard reagent, the substrate, and the reaction conditions.

Polar vs. Radical Mechanistic Pathways

The reactions of Grignard reagents are generally considered to proceed through a polar, or nucleophilic addition, mechanism. organic-chemistry.org This involves the heterolytic cleavage of the carbon-magnesium bond, where the electron pair moves to the carbon atom, which then attacks the electrophilic center. libretexts.org

However, an alternative single-electron transfer (SET) mechanism has been proposed, particularly for sterically hindered substrates or easily reducible carbonyl compounds. organic-chemistry.orgchem-station.com In this radical pathway, a single electron is transferred from the Grignard reagent to the substrate, forming a radical anion intermediate. reddit.com The prevalence of one pathway over the other is dependent on the specific reactants and conditions. For instance, reactions with benzophenone (B1666685) are thought to involve a radical mechanism, while reactions with simpler aldehydes tend to follow a polar pathway. reddit.com While specific studies on this compound are limited, its reactivity would be expected to follow these general principles.

The Schlenk Equilibrium and its Influence on Reactive Species in Solution

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is influenced by factors such as the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgfiveable.me For many aryl and alkyl Grignard reagents in ethereal solvents, the equilibrium tends to favor the mixed Grignard species, RMgX. wikipedia.org The various species present in the Schlenk equilibrium can exhibit different reactivities, adding to the complexity of Grignard reactions. fiveable.me Computational studies on model Grignard reagents like CH₃MgCl have shown that dinuclear species, bridged by halogen atoms, are key intermediates in the Schlenk equilibrium. acs.org

Dynamics of Coordination and Solvent Effects on Reaction Pathways

The solvent plays a crucial role in Grignard reactions, not only in stabilizing the Grignard reagent but also in influencing the reaction mechanism. wikipedia.orgacs.org Ethereal solvents like diethyl ether and tetrahydrofuran (THF) coordinate to the magnesium center, forming a complex that enhances the reagent's stability and reactivity. wikipedia.org

The nature and concentration of the solvent can shift the Schlenk equilibrium. wikipedia.org For example, the addition of dioxane to a Grignard solution can precipitate the magnesium dihalide, driving the equilibrium towards the dialkylmagnesium species. wikipedia.org Computational studies have highlighted that the dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom is a key factor in the progression of the Schlenk equilibrium and subsequent reactions. acs.org The solvent's ability to stabilize transition states can also affect the reaction rate and selectivity.

Concerted Mechanisms and Transition State Characterization

The addition of a Grignard reagent to a carbonyl group is often depicted as a concerted process, occurring through a cyclic transition state. youtube.com For many Grignard reactions, a six-membered ring transition state involving the magnesium atom, the carbonyl oxygen, and the carbonyl carbon is proposed. youtube.com

Reaction with Carbonyl Electrophiles

This compound readily reacts with a variety of carbonyl electrophiles, including aldehydes and ketones, to form the corresponding alcohols. organic-chemistry.orgmt.com This transformation is a powerful tool for constructing new carbon-carbon bonds.

A specific application of this compound is its reaction with imines or imine derivatives. For instance, it has been used in the synthesis of precursors for NaV1.8 inhibitors, where it adds to a sulfinamide-protected imine.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | N-(3-chloro-2,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide | THF | N-(1-(3-chloro-2,4-difluorophenyl)-3-(4-chlorophenyl)propyl)-2-methylpropane-2-sulfinamide |

This reaction demonstrates the nucleophilic addition of the Grignard reagent to the carbon-nitrogen double bond, analogous to its reaction with a carbonyl group. The reaction is typically carried out in an ethereal solvent like THF at room temperature.

Stereoselective and Chemoselective Addition to Aldehydes and Ketones

Currently, there is a lack of specific research data in peer-reviewed literature focusing on the stereoselective and chemoselective addition of this compound to aldehydes and ketones. General principles of Grignard chemistry suggest that the addition to prochiral aldehydes and ketones would likely proceed with varying degrees of stereoselectivity, influenced by factors such as the steric bulk of the reactants, the solvent system, and the presence of chelating agents. However, without specific studies on this particular reagent, any discussion on diastereomeric ratios or enantiomeric excesses would be purely speculative.

Similarly, the chemoselectivity of this compound in reactions with substrates containing multiple electrophilic sites (e.g., keto-esters, enones) has not been explicitly detailed. It can be inferred that, like other Grignard reagents, it would preferentially attack the more reactive carbonyl group (ketone or aldehyde) over less reactive functionalities such as esters or nitriles.

Double Addition Phenomena in Reactions with Esters and Amides

The phenomenon of double addition is a well-documented characteristic of Grignard reagents in their reactions with esters and, to a lesser extent, amides. This typically involves the initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.

Despite the general understanding of this reaction pathway, specific studies detailing the double addition of this compound to various ester and amide substrates are not readily found in the scientific literature. Consequently, data on reaction yields, the stability of the intermediate ketone, and the influence of reaction conditions on the outcome are not available for this particular reagent.

Elucidation of Intermediates in Carbonyl Additions

The elucidation of intermediates in the reaction of this compound with carbonyl compounds has not been the subject of specific published research. Mechanistic studies of Grignard reactions, in general, have identified various intermediates, including radical species and aggregated Grignard reagent complexes. However, without dedicated investigation into this compound, it is not possible to definitively characterize the specific intermediates involved in its carbonyl addition reactions.

Reactions with Other Electrophilic Substrates

While information on carbonyl additions is limited, the application of this compound in reactions with other types of electrophiles has been documented in specific contexts.

Ring Opening Reactions of Epoxides

The ring-opening of epoxides by Grignard reagents is a fundamental method for the formation of carbon-carbon bonds and the synthesis of alcohols. The reaction typically proceeds via an SN2 mechanism, with the nucleophilic carbon of the Grignard reagent attacking one of the electrophilic carbons of the epoxide ring, leading to its opening.

However, specific examples or detailed studies of the ring-opening of epoxides using this compound, including aspects of regioselectivity and stereochemistry, are not currently available in the public scientific literature.

Carboxylation with Carbon Dioxide for Carboxylic Acid Synthesis

The carboxylation of Grignard reagents with carbon dioxide is a standard procedure for the synthesis of carboxylic acids. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2, followed by an acidic workup to protonate the resulting carboxylate.

While this is a general and reliable transformation for Grignard reagents, specific research detailing the optimization of reaction conditions, yields, and potential side reactions for the carboxylation of this compound has not been found.

Applications in Reductive Amination Reactions

A notable application of this compound has been documented in the synthesis of complex molecular architectures, specifically in a reaction that is a key step in a process analogous to reductive amination. In this context, the Grignard reagent is added to an imine or an imine equivalent, such as an N-sulfinylimine, to form a new carbon-carbon bond and generate a protected amine.

In the synthesis of novel Nav1.8 inhibitors, this compound has been successfully employed in the addition to N-(3-chloro-2,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide. vulcanchem.combuyersguidechem.com This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at room temperature. vulcanchem.combuyersguidechem.com The subsequent workup of the reaction mixture yields the desired sulfinamide-protected amine product. vulcanchem.combuyersguidechem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| This compound | N-(3-chloro-2,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide | THF | Room Temperature | N-(1-(3-chloro-2,4-difluorophenyl)-3-(4-chlorophenyl)propyl)-2-methylpropane-2-sulfinamide | vulcanchem.combuyersguidechem.com |

This specific application underscores the utility of this compound in the construction of complex, biologically active molecules. The reaction demonstrates the reagent's ability to act as a potent nucleophile in addition to a C=N double bond, a critical step in the synthesis of certain substituted amines.

Transition Metal-Mediated Coupling Reactions of this compound

The utility of Grignard reagents in forming carbon-carbon bonds can be significantly expanded through the use of transition metal catalysts. These reactions, broadly known as cross-coupling reactions, allow for the formation of bonds between sp-, sp2-, and sp3-hybridized carbon atoms. For a substituted Grignard reagent such as this compound, the presence of a chloro-substituent on the aromatic ring introduces an element of chemoselectivity, as the carbon-chlorine bond can also be susceptible to oxidative addition by the transition metal catalyst. The reactivity of this compound in such transformations is influenced by the choice of catalyst (typically based on palladium, nickel, or iron), the nature of the coupling partner (the electrophile), and the reaction conditions.

General Mechanistic Considerations

The catalytic cycle of transition metal-mediated cross-coupling reactions, such as the Kumada-Corriu-Tamao (Kumada) coupling, generally proceeds through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) reacts with the organic halide (R'-X), inserting into the carbon-halogen bond to form a higher oxidation state organometallic complex.

Transmetalation: The Grignard reagent (R-MgX), in this case, this compound, then reacts with the organometallic complex. The organic group from the Grignard reagent displaces the halide on the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the low-valent catalyst which can re-enter the catalytic cycle.

A critical aspect in the coupling reactions of this compound is the potential for the catalyst to interact with the chloro-substituent on the phenyl ring. Generally, the reactivity of carbon-halogen bonds towards oxidative addition follows the trend C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited to achieve selective couplings.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to palladium and nickel for cross-coupling reactions. While specific studies on the iron-catalyzed coupling of this compound are not extensively documented in publicly available research, general principles from related systems can be inferred. Iron-catalyzed cross-coupling reactions are known to proceed rapidly, even at low temperatures, and can be effective for coupling alkyl Grignard reagents with aryl and vinyl halides.

Mechanistic investigations into iron-catalyzed cross-coupling reactions suggest that the nature of the active catalytic species can be complex and may involve low-valent iron clusters or ate-complexes. For Grignard reagents with two or more carbon atoms, it is proposed that highly reduced iron clusters of the formal composition [Fe(MgX)₂]n are generated in situ and act as the catalytic species. The reaction is believed to proceed through a radical mechanism in some cases, which can influence the stereochemical outcome of the reaction.

Nickel-Catalyzed Kumada Coupling

Nickel catalysts are widely used for Kumada couplings due to their high reactivity and lower cost compared to palladium. Nickel complexes are particularly effective in activating less reactive C-Cl bonds. However, in the context of a molecule like this compound coupling with an aryl bromide, the higher reactivity of the C-Br bond of the coupling partner would be expected to lead to selective cross-coupling.

Research on nickel-catalyzed Kumada couplings of alkyl Grignard reagents has shown that these reactions are generally efficient. However, a common side reaction is β-hydride elimination, especially with primary and secondary alkyl Grignards that possess β-hydrogens, such as the phenethyl group. This can lead to the formation of alkene byproducts. The choice of ligand on the nickel catalyst can play a crucial role in minimizing this side reaction and promoting the desired reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly versatile and are used in various cross-coupling reactions, including Kumada, Negishi, and Suzuki couplings. In a hypothetical Kumada-type coupling of this compound, a palladium catalyst would be expected to facilitate the reaction with a wide range of organic halides. The chemoselectivity for the oxidative addition step would again favor more reactive C-I and C-Br bonds over the C-Cl bond present in the Grignard reagent.

For related Negishi couplings, the Grignard reagent would first be converted to the corresponding organozinc compound, 4-chlorophenethylzinc bromide. This transmetalation step can sometimes offer advantages in terms of functional group tolerance. Palladium-catalyzed Negishi couplings of secondary alkylzinc halides with aryl bromides and chlorides have been shown to be effective, with the choice of ligand being critical to suppress β-hydride elimination and achieve high yields of the desired cross-coupled product.

Due to the lack of specific experimental data in the searched literature for the transition metal-mediated coupling reactions of this compound, a detailed data table of research findings cannot be generated at this time. The discussion above is based on the general principles of cross-coupling reactions and findings for analogous compounds.

Spectroscopic and Computational Elucidation of 4 Chlorophenethylmagnesium Bromide Species

Spectroscopic Characterization Techniques for Organomagnesium Solutions

Spectroscopic methods are indispensable for probing the structure and behavior of Grignard reagents in their native solution environment. These techniques provide valuable insights into the bonding, composition, and dynamics of the various magnesium-containing species present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the analysis of Grignard reagent solutions. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of the atoms within the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information on the carbon skeleton of the Grignard reagent. The carbon atom directly bonded to the magnesium (C-α) would show a significant upfield shift, a hallmark of Grignard reagent formation. The other carbon atoms in the phenethyl group and the aromatic ring would also exhibit characteristic chemical shifts. The 'heavy atom effect' of bromine can influence the chemical shift of the ipso-carbon in aryl bromides, causing an upfield shift. stackexchange.com This effect, however, would be less pronounced for the chloro-substituted carbon in 4-chlorophenethylmagnesium bromide. Due to the lack of direct experimental data for this compound, a precise data table cannot be constructed. However, based on general principles for Grignard reagents and data for related compounds like 1-bromopropane, the expected shifts can be inferred. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| α-CH₂ | ~1.0 - 1.5 | ~10 - 20 | Significant upfield shift due to Mg. |

| β-CH₂ | ~2.5 - 3.0 | ~35 - 45 | Less affected by Mg. |

| Aromatic CH | ~6.8 - 7.5 | ~125 - 140 | Typical aromatic region, with splitting. |

| C-Cl | - | ~130 - 135 | Quaternary carbon, influenced by Cl. |

| C-ipso (to ethyl) | - | ~145 - 150 | Quaternary carbon, attached to the ethyl group. |

Note: The above values are estimations based on general principles of NMR spectroscopy of Grignard reagents and data for analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is a widely used technique for the characterization of chemical compounds and can be applied to identify and quantify Grignard reagents. sigmaaldrich.comnih.gov The spectra of Grignard reagents are influenced by their interaction with the solvent. nih.gov Key vibrational modes for this compound would include the C-H stretching and bending vibrations of the alkyl and aromatic portions of the molecule, as well as the C-Cl and C-Mg stretching vibrations. The C-Mg stretch is typically found in the far-infrared region and can be difficult to observe with standard spectrometers. However, changes in the vibrational frequencies of the organic part of the molecule upon Grignard formation can provide evidence of the reaction's success. For instance, the characteristic vibrations of the aromatic ring and the ethyl group would be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations, which are often weak or absent in the IR spectrum, can be strong in the Raman spectrum. For this compound, the symmetric stretching of the benzene (B151609) ring and the C-Mg bond would be of particular interest. Studies on magnesium halide melts have utilized Raman spectroscopy to investigate their structure. lbl.gov

X-ray based techniques are powerful tools for probing the electronic structure and local coordination environment of the magnesium atom in Grignard reagents.

X-ray Absorption Spectroscopy (XAS): XAS is highly selective and sensitive, making it ideal for distinguishing between the different organomagnesium species that coexist in solution due to the Schlenk equilibrium. nih.gov By tuning the X-ray energy to the magnesium K-edge (around 1.3 keV), one can obtain information about the oxidation state and coordination geometry of the magnesium center. nih.gov Simulated X-ray absorption spectra of different organomagnesium species have shown that each species possesses distinct spectral features that can serve as a fingerprint in solution. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the elements within a sample. For Grignard reagents, XPS can be used to probe the binding energies of the magnesium 1s electrons. These binding energies are sensitive to the chemical environment of the magnesium atom, allowing for the differentiation of species like RMgX, R₂Mg, and MgX₂. nih.gov

These techniques provide detailed information about the local atomic structure around the magnesium atom.

Large Angle X-ray Scattering (LAXS): LAXS can be used to determine the radial distribution function of the atoms in a solution, providing information about the average distances between atoms. This can help in elucidating the structure of the solvated Grignard reagent complexes.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local atomic environment of a specific element, in this case, magnesium. By analyzing the fine structure in the X-ray absorption spectrum, one can determine the type, number, and distance of the neighboring atoms. EXAFS studies have been used to investigate the local ordering in various materials and can shed light on the coordination sphere of the magnesium atom in this compound, including the Mg-C, Mg-Br, and Mg-solvent interactions. aps.org

Computational Chemistry Approaches to Grignard Reagent Analysis

Computational chemistry provides a powerful complement to experimental studies, offering insights into the structures, stabilities, and reaction mechanisms of Grignard reagents at the molecular level.

Electronic structure methods, such as Density Functional Theory (DFT), can be used to model the geometric and electronic properties of the various species present in a Grignard solution. These calculations can predict key parameters such as bond lengths, bond angles, and relative stabilities of different isomers and solvated complexes. For this compound, calculations could predict the Mg-C and Mg-Br bond lengths, as well as the conformational preferences of the phenethyl group. For example, in the diethyl ether adduct of phenylmagnesium bromide, the Mg-C and Mg-Br bond lengths have been determined to be 220 pm and 244 pm, respectively. wikipedia.org Similar calculations for this compound would provide valuable structural information.

Interactive Data Table: Predicted Bond Lengths in this compound

| Bond | Predicted Bond Length (pm) | Notes |

| Mg-C | ~215 - 225 | Based on analogous Grignard reagents. |

| Mg-Br | ~240 - 250 | Influenced by solvent coordination. |

| C-Cl | ~173 - 177 | Typical C-Cl bond length in an aromatic ring. |

Note: The above values are estimations based on computational data for related Grignard reagents and general chemical principles. Actual values may differ.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling serves as a powerful tool to elucidate the intricate reaction pathways and transition states involved in reactions of Grignarnd reagents like this compound. These computational methods allow for the exploration of mechanistic possibilities that are often difficult to discern through experimental means alone. The two primary mechanistic pathways for Grignard reactions are the polar (or nucleophilic) pathway and a radical pathway. acs.org

In the context of this compound, quantum chemical calculations can map out the potential energy surfaces for its reactions, for instance, with a carbonyl compound. This would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The polar mechanism would proceed through a concerted or stepwise nucleophilic addition of the 4-chlorophenethyl group to the electrophilic carbon of the substrate. acs.org Computational models can determine the structure of the key transition state for this addition, providing insights into the steric and electronic factors that govern the reaction's feasibility and stereoselectivity.

Alternatively, a single-electron transfer (SET) from the Grignard reagent to the substrate can initiate a radical mechanism. acs.org Quantum chemical calculations can estimate the energetic barrier for this electron transfer and the subsequent steps involving the 4-chlorophenethyl radical. The modeling can also shed light on the complex solution-state behavior of this compound, which is subject to the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent into di(4-chlorophenethyl)magnesium (R₂Mg) and magnesium bromide (MgBr₂). Computational studies can predict the relative energies and reactivities of these different species in solution, clarifying which species is the active nucleophile or radical source under specific reaction conditions. acs.org

By calculating the activation energies for both the polar and radical pathways, quantum chemical modeling can predict which mechanism is likely to be dominant for this compound with a given substrate. acs.org These theoretical investigations provide a molecular-level understanding of the reaction, guiding the design of experiments and the optimization of reaction conditions.

Simulation of Spectroscopic Signatures for Species Identification

The identification and characterization of transient and stable species in solutions of this compound can be significantly aided by the simulation of their spectroscopic signatures. Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to confirm the presence of specific chemical entities. numberanalytics.comchemrxiv.orgnih.gov

NMR Spectroscopy Simulation: The simulation of ¹H and ¹³C NMR spectra is a valuable technique for elucidating the structure of organometallic compounds like this compound. numberanalytics.comlibretexts.org Using methods such as Density Functional Theory (DFT), it is possible to calculate the chemical shifts and coupling constants for the different nuclei in the molecule. nih.gov For this compound, these simulations would predict the specific resonances for the aromatic and aliphatic protons and carbons, taking into account the influence of the magnesium bromide moiety. Furthermore, simulations can help to distinguish between the different species present in a Grignard solution due to the Schlenk equilibrium, as the chemical shifts of the diorganomagnesium species (R₂Mg) would differ from those of the parent Grignard reagent (RMgBr). numberanalytics.com Online platforms and specialized software can be utilized to generate these predicted spectra based on a drawn chemical structure. nih.govnmrdb.org

Infrared (IR) Spectroscopy Simulation: IR spectroscopy is another powerful tool for the characterization of Grignard reagents, and its utility can be enhanced through computational simulations. chemrxiv.orgresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities of the various bonds within the this compound molecule. nih.govchemrxiv.org This is particularly useful for identifying the characteristic C-Mg stretching frequency, as well as the vibrations associated with the aromatic ring and the carbon-chlorine bond. By comparing the simulated IR spectrum with experimental data, researchers can confirm the formation of the Grignard reagent and monitor its concentration in real-time during a reaction. researchgate.net Machine learning models are also emerging as a way to generate accurate IR spectra with high computational efficiency. nih.gov

The following table illustrates the types of data that can be generated through spectroscopic simulations for the purpose of identifying this compound and its related species.

| Spectroscopic Technique | Simulated Parameter | Application for this compound |

| ¹H NMR | Chemical Shifts (δ) | Differentiate between aromatic and aliphatic protons; identify changes upon Grignard formation. |

| ¹³C NMR | Chemical Shifts (δ) | Characterize the carbon skeleton; distinguish between RMgBr, R₂Mg, and MgBr₂ species. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identify characteristic C-Mg, C-Cl, and aromatic C-H stretching and bending modes. |

Prediction of Homolytic Carbon-Halogen Bond Dissociation Energies

The prediction of homolytic bond dissociation energies (BDEs) for the carbon-halogen bonds in this compound is crucial for understanding its stability and potential reaction pathways, particularly those involving radical intermediates. libretexts.orglibretexts.org Homolytic cleavage of the C-Cl or C-Br bond would generate a radical species, and the energy required for this process provides insight into the likelihood of such events. chemistrysteps.com

Computational methods, especially Density Functional Theory (DFT), are widely used to calculate BDEs with a reasonable degree of accuracy. nih.gov For this compound, the BDE of the C-Cl bond can be calculated as the enthalpy difference between the parent molecule and the resulting 4-phenethylmagnesium bromide radical and a chlorine radical. Similarly, though less relevant to the primary structure, the hypothetical C-Br BDE could also be assessed.

Studies have shown that there is a good correlation between the BDEs of C-Cl and C-Br bonds in similar chemical environments, with the C-Cl bond generally being stronger. nih.gov For instance, in a study of halo-heterocycles, the C-Cl BDEs were found to be, on average, 7.55 ± 0.42 kcal/mol higher than the corresponding C-Br BDEs. nih.gov

The formation of a radical anion, which could occur through single-electron transfer, significantly impacts the C-X bond strength. For benzyl (B1604629) halides, which are structurally related to the phenethyl system, it has been estimated that the C-Cl bond in the radical anion is thermodynamically unstable towards cleavage, while the C-Br bond in its radical anion is only marginally stable. libretexts.orgrsc.org This suggests that if this compound were to accept an electron, the resulting radical anion would be highly prone to dissociation of the chloride ion.

The following table provides a hypothetical comparison of BDEs that could be computationally predicted for this compound, based on general chemical principles and data from related compounds.

| Bond | Species | Predicted BDE (kcal/mol) - Relative Trend | Rationale |

| C-Cl | This compound | Higher | The C-Cl bond is generally stronger than the C-Br bond. nih.gov |

| C-Br | (Hypothetical) 4-Bromophenethylmagnesium chloride | Lower | The C-Br bond is generally weaker than the C-Cl bond. nih.gov |

| C-Cl | This compound radical anion | Significantly Lower | The presence of an extra electron in a π* orbital weakens the C-X bond. libretexts.orgrsc.org |

These predicted BDEs are invaluable for assessing the thermodynamic feasibility of reaction pathways that involve the homolytic cleavage of the carbon-halogen bond in this compound and its derivatives.

Advanced Synthetic Applications of 4 Chlorophenethylmagnesium Bromide

Construction of Carbon-Carbon Sigma Bonds in Complex Molecular Architectures

The fundamental application of 4-chlorophenethylmagnesium bromide lies in its role as a potent nucleophile, enabling the formation of carbon-carbon sigma bonds, a cornerstone of molecular construction. This reactivity is central to the assembly of complex organic frameworks. The phenethyl group provides a common structural motif in many complex natural products and synthetic compounds.

A primary route for C-C bond formation involves the reaction of this compound with various electrophilic partners. For instance, its addition to carbonyl compounds such as aldehydes and ketones yields secondary and tertiary alcohols, respectively. These reactions are foundational in building more elaborate molecular structures. Another significant reaction is the nucleophilic addition to nitriles, which, after hydrolysis, provides ketones with a 4-chlorophenethyl substituent. masterorganicchemistry.comlibretexts.org This method allows for the introduction of the phenethyl group adjacent to a carbonyl functionality, a versatile handle for further synthetic transformations.

The reaction with epoxides offers another pathway for C-C bond formation, leading to the synthesis of substituted alcohols. The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, resulting in a ring-opening reaction and the formation of a new C-C bond two carbons away from the newly formed hydroxyl group. organicchemistrytutor.comyoutube.com This strategy is particularly useful for extending carbon chains and introducing specific functional group arrangements.

While specific examples detailing the use of this compound in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, the principles of its reactivity are well-established. The following table illustrates the general types of C-C bond-forming reactions that this compound can undergo.

| Electrophile | Reactant 1 | Reactant 2 | Product Type |

| Aldehyde | This compound | Formaldehyde | Primary Alcohol |

| Ketone | This compound | Acetone | Tertiary Alcohol |

| Nitrile | This compound | Acetonitrile (B52724) | Ketone (after hydrolysis) |

| Epoxide | This compound | Ethylene oxide | Primary Alcohol |

Role in the Preparation of Precursors for Bioactive Compounds

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs. nih.gov Consequently, Grignard reagents like this compound are valuable precursors for synthesizing derivatives with potential therapeutic applications. The introduction of a chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The synthesis of phenethylamine (B48288) derivatives is a key area where this Grignard reagent can be applied. youtube.com For instance, reaction with specific electrophiles can lead to the formation of intermediates that are further elaborated into more complex bioactive molecules. While direct and widespread examples of this compound in the synthesis of currently marketed drugs are not readily found in the literature, its potential is evident from the importance of the 4-chlorophenethylamine (B57563) moiety in various research compounds.

The following table presents hypothetical, yet chemically plausible, precursors to bioactive scaffolds that could be synthesized using this compound.

| Precursor Target | Synthetic Approach | Potential Bioactivity Class |

| Substituted Phenethylamines | Reaction with imines or their derivatives | CNS agents, cardiovascular drugs |

| Phenethyl-substituted heterocycles | Reaction with heterocyclic electrophiles | Anticancer, antiviral agents |

| 4-(4-Chlorophenyl)butan-2-one | Reaction with acetonitrile followed by hydrolysis | Intermediate for various pharmaceuticals |

Utilization in Multi-Component Reactions for Diversified Chemical Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com The use of Grignard reagents in MCRs can lead to the rapid generation of diverse molecular libraries for drug discovery and other applications.

While specific examples of this compound in well-established named MCRs are not prevalent in the literature, its participation in three-component reactions is conceptually feasible. For instance, a one-pot reaction involving this compound, an aldehyde, and an amine could potentially lead to the formation of α-substituted amines. A related example involves the use of an arylzinc reagent in a three-component Mannich-type reaction for the synthesis of the antiplatelet drug Clopidogrel. mdpi.com This suggests that organometallic reagents with similar reactivity profiles can be successfully employed in MCRs.

A hypothetical three-component reaction involving this compound is outlined below:

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

| Barbier-type reaction | 4-Chlorophenethyl bromide | Magnesium | An electrophile (e.g., an aldehyde) | Substituted alcohol |

| Copper-catalyzed three-component reaction | This compound | An alkyne | An aldehyde | Chiral propargylamines |

Strategic Use in Industrial Chemical Processes

The scalability and cost-effectiveness of Grignard reactions make them attractive for industrial applications in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). niper.gov.in The use of continuous flow reactors for Grignard reagent formation has further enhanced the safety and efficiency of these processes on a large scale. researchgate.net

While specific, large-scale industrial processes explicitly utilizing this compound are not widely publicized, the general principles of Grignard reagent manufacture and use are applicable. The production of Grignard reagents in industry often involves the slow addition of the organic halide to magnesium turnings in an appropriate solvent under controlled temperature conditions to manage the exothermic nature of the reaction. google.com

The potential industrial applications of this compound would likely be in the synthesis of specialty chemicals where the 4-chlorophenethyl moiety is a key structural component. This could include the production of intermediates for the pharmaceutical, agrochemical, or materials science sectors. For example, a vendor document mentions the use of a related Grignard reagent in modifying silicon surfaces, hinting at applications in materials science. vulcanchem.com

The following table summarizes key considerations for the industrial application of this compound.

| Process Aspect | Industrial Consideration | Rationale |

| Synthesis | Continuous flow or semi-batch process | Enhanced safety, better heat management, improved consistency |

| Raw Materials | High-purity 4-chlorophenethyl bromide and magnesium | To minimize side reactions and ensure high yield |

| Solvent | Anhydrous ethers (e.g., THF, 2-MeTHF) | To prevent quenching of the Grignard reagent |

| Downstream Processing | Efficient quenching and work-up procedures | To isolate the desired product in high purity |

Future Directions and Emerging Research in Grignard Chemistry

Development of Green Chemistry Approaches for Organomagnesium Reagent Synthesis

A significant focus of modern research is the alignment of Grignard reagent synthesis with the principles of green chemistry. umb.edu Traditional methods often rely on volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cosmosmagazine.combeyondbenign.org

Key green chemistry initiatives include:

Safer Solvents: Research has demonstrated that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, is a superior or equal alternative to traditional ethereal solvents. umb.edursc.org It has been shown to suppress the formation of byproducts in certain Grignard reactions. rsc.org

Reduced Solvent Use: A technique known as ball-milling allows for the synthesis of Grignard reagents with significantly less solvent, and in some cases, no solvent at all. cosmosmagazine.com This mechanochemical approach involves the physical grinding of magnesium with organohalides, reducing waste and energy consumption. cosmosmagazine.com

Aqueous Systems: While Grignard reagents famously react with water, researchers are developing zinc-mediated processes that can be performed in aqueous conditions, drastically reducing the need for anhydrous organic solvents. beyondbenign.org

| Solvent System | Key Advantages | Research Findings |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, better performance in some reactions. | Shown to be a superior or equal solvent to THF and Et2O, notably suppressing Wurtz coupling byproducts. umb.edursc.org |

| Ball-Milling (Mechanochemistry) | Drastically reduces or eliminates the need for organic solvents. | Can produce Grignard reagents with as little as a tenth of the traditional solvent amount, with yields up to 94%. cosmosmagazine.com |

| Aqueous Zinc-Mediated Process | Reduces the need for strictly anhydrous conditions and large volumes of organic solvents. | A greener alternative to the traditional Grignard reaction, though it may still require small amounts of ether. beyondbenign.org |

Rational Design of Enhanced Grignard Reaction Variants

The rational design of new and improved Grignard reactions has been historically challenging due to a limited understanding of the reaction's complex mechanisms. acs.org Progress has often been achieved through empirical optimization rather than deliberate design. acs.org However, as mechanistic knowledge grows, so does the potential for creating enhanced reaction variants. The development of "Turbo-Grignards," which incorporate lithium chloride, is an example of how additives can synergistically improve reactivity, although the precise reasons for these improvements are still being fully elucidated. acs.org Future rational design will likely focus on tailoring the reagent and reaction conditions to achieve specific outcomes with high precision and efficiency.

Advanced Mechanistic Studies to Address Unresolved Aspects of Grignard Reactivity

Despite its long history, the mechanism of the Grignard reaction remains a subject of intense study. acs.orgniscpr.res.in It is far more complex than the simple textbook representation. Key unresolved aspects being investigated include:

The Schlenk Equilibrium: Grignard reagents in solution exist as a complex mixture of various organomagnesium species (RMgX, R2Mg, MgX2) in equilibrium. acs.org The composition of this mixture is highly dependent on the solvent, concentration, temperature, and the nature of the organic group and halide. rsc.org

Radical Intermediates: Evidence suggests that the formation of Grignard reagents can involve radical species and single electron transfer (SET) mechanisms, which helps to explain the formation of byproducts. niscpr.res.inresearchgate.net Understanding the role of these radicals is crucial for controlling selectivity. niscpr.res.in

The Role of the Magnesium Surface: The reaction is a heterogeneous process occurring on the surface of the magnesium metal. The nature of this surface and the interactions that occur there are critical to the reaction's initiation and progress. niscpr.res.in

Modern studies employ techniques like radical clocks and draw on concepts from electrochemistry to better understand the intricate steps involved in the formation of both the desired Grignard reagent and its byproducts. niscpr.res.inresearchgate.net

Exploration of New Catalytic Systems for Grignard-Mediated Transformations

Researchers are expanding the utility of Grignard reagents by developing new catalytic systems that enable novel transformations. This includes:

Transition Metal Catalysis: Low-cost and low-toxicity metals like cobalt and chromium are being used as catalysts for cross-coupling reactions involving Grignard reagents. scilit.comresearchgate.net These systems can facilitate the formation of carbon-carbon bonds between aryl Grignard reagents and alkyl halides. scilit.com

Grignard Reagents as Catalysts: In a novel approach, simple Grignard reagents themselves, such as methylmagnesium bromide, have been shown to act as precatalysts for reactions like the dehydrocoupling of amines and silanes to form Si-N bonds. rsc.org They have also been used to catalyze the hydroboration of esters and nitriles, offering a green and efficient reduction method that avoids harsh reagents or complex catalysts. nih.gov

| Catalytic System | Transformation | Key Features |

| Cobalt (e.g., CoCl2/TMEDA) | Cross-coupling of aryl Grignard reagents with alkyl bromides. | Simple, efficient system for alkylation of aromatic Grignard reagents. scilit.com |

| Chromium (e.g., CrCl2) | Cross-coupling of C-X and C-H bonds with Grignard reagents. | Low-cost, low-toxicity alternative to classic systems, expanding the scope of cross-coupling reactions. researchgate.net |

| Grignard Reagents (e.g., MeMgCl) | Hydroboration of esters, nitriles, and imines. | Acts as a simple, commercially available catalyst for reductions at room temperature, avoiding complex ligands. nih.gov |

| Grignard Reagents (e.g., MeMgBr) | Dehydrocoupling of amines and silanes. | A simple precatalyst for Si-N bond formation under mild conditions. rsc.org |

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational modeling and experimental work is proving to be a powerful tool for advancing Grignard chemistry. rsc.org

Computational Modeling: Techniques like Density Functional Theory (DFT) and ab initio molecular dynamics are being used to model the complex species present in Grignard solutions and to elucidate reaction pathways. rsc.orgresearchgate.net These calculations provide insights into the energetics and structures of transition states that are difficult to observe experimentally. acs.org

Predictive Synthesis: Machine learning and other data-driven methods are emerging as tools to predict reaction outcomes and even design synthetic pathways. nih.gov By training algorithms on vast datasets of known reactions, these systems can help chemists identify the most plausible routes to complex target molecules. nih.gov

This integrated approach allows for a more holistic understanding of Grignard reactivity, considering the crucial role of the solvent and the dynamic equilibrium of species in solution. rsc.org It holds the promise of moving from heuristic improvement to the rational, predictive design of chemical syntheses.

常见问题

Q. What green chemistry approaches enhance the sustainability of Grignard reactions involving this compound?

- Methodology :

- Replace THF with bio-based 2-MeTHF, which offers comparable stability and higher recyclability .

- Flow chemistry systems to minimize solvent use and improve heat dissipation during large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。